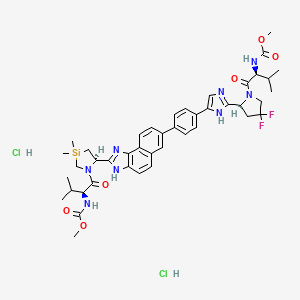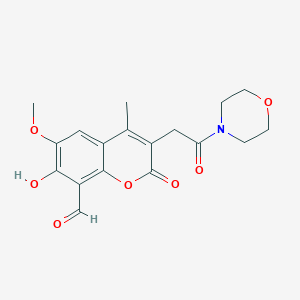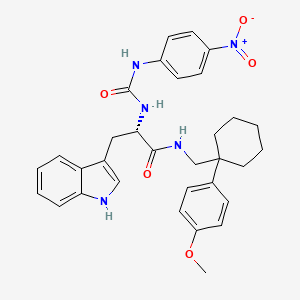![molecular formula C20H21Cl2N7O3 B609184 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Übersicht
Beschreibung
MLT-747 is a potent and selective allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway, which is essential for immune responses and cell survival. MLT-747 binds to the allosteric Trp580 pocket of MALT1 with high affinity, exhibiting an IC50 value of 14 nanomolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MLT-747 involves multiple steps, including the formation of a central urea moiety and the introduction of methoxy-containing substituents. The synthetic route typically involves:
- Formation of the central urea moiety through the reaction of an amine with an isocyanate.
- Introduction of methoxy-containing substituents via nucleophilic substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of MLT-747 would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and scalable purification methods to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: MLT-747 unterliegt hauptsächlich Bindungsinteraktionen und nicht traditionellen chemischen Reaktionen. Es kann an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen mit der allosterischen Tasche von MALT1 teilnehmen.
Häufige Reagenzien und Bedingungen:
Wasserstoffbrückenbindung: MLT-747 bildet Wasserstoffbrückenbindungen mit Resten wie Asn393 und Glu397 in der allosterischen Tasche von MALT1.
Hydrophobe Wechselwirkungen: Der methoxyhaltige Substituent von MLT-747 wechselwirkt mit der hydrophoben Region zwischen den Caspase- und Immunglobulin-ähnlichen Domänen von MALT1.
Hauptsächlich gebildete Produkte: Das Hauptprodukt der Wechselwirkung zwischen MLT-747 und MALT1 ist der stabilisierte MALT1-MLT-747-Komplex, der die proteolytische Aktivität von MALT1 hemmt.
Wissenschaftliche Forschungsanwendungen
MLT-747 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie, Onkologie und Arzneimittelentwicklung:
Immunologie: MLT-747 wird verwendet, um die Rolle von MALT1 bei Immunreaktionen zu untersuchen und immunmodulatorische Therapien zu entwickeln.
Arzneimittelentwicklung: MLT-747 dient als Leitverbindung für die Entwicklung selektiver MALT1-Inhibitoren, die zur Behandlung von Autoimmunerkrankungen und Krebs eingesetzt werden können.
5. Wirkmechanismus
MLT-747 übt seine Wirkung aus, indem es an die allosterische Trp580-Tasche von MALT1 bindet. Diese Bindung stabilisiert die inaktive Konformation von MALT1 und hemmt dadurch dessen proteolytische Aktivität. Die Hemmung von MALT1 verhindert die Spaltung seiner Substrate wie CYLD, A20 und RelB, die negative Regulatoren des NF-κB-Signalwegs sind . Infolgedessen wird die stromabwärtige Aktivierung von NF-κB unterdrückt, was zu einer verringerten Transkription von wachstumsfördernden Zytokinen wie Interleukin-2 in Lymphozyten führt .
Ähnliche Verbindungen:
Paliperidon: Ein weiterer allosterischer Inhibitor von MALT1, der an die gleiche allosterische Tasche wie MLT-747 bindet.
MLT-748: Ein nanomolarer selektiver allosterischer Inhibitor von MALT1, ähnlich MLT-747.
Vergleich:
Bindungsaffinität: MLT-747 zeigt eine hohe Bindungsaffinität mit einem IC50-Wert von 14 Nanomol, was es zu einem potenten Inhibitor macht.
Selektivität: MLT-747 ist hochspezifisch für MALT1, wodurch Off-Target-Effekte reduziert und das therapeutische Potenzial erhöht werden.
Wirkmechanismus: Sowohl MLT-747 als auch Paliperidon hemmen MALT1, indem sie dessen inaktive Konformation stabilisieren, aber MLT-747 hat eine höhere Bindungsaffinität.
MLT-747 zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug bei der Untersuchung und Behandlung von MALT1-bedingten Krankheiten macht.
Wirkmechanismus
MLT-747 exerts its effects by binding to the allosteric Trp580 pocket of MALT1. This binding stabilizes the inactive conformation of MALT1, thereby inhibiting its proteolytic activity. The inhibition of MALT1 prevents the cleavage of its substrates, such as CYLD, A20, and RelB, which are negative regulators of the NF-κB pathway . As a result, the downstream activation of NF-κB is suppressed, leading to reduced transcription of growth-promoting cytokines like interleukin-2 in lymphocytes .
Vergleich Mit ähnlichen Verbindungen
Paliperidone: Another allosteric inhibitor of MALT1 that binds to the same allosteric pocket as MLT-747.
MLT-748: A nanomolar selective allosteric inhibitor of MALT1, similar to MLT-747.
Comparison:
Binding Affinity: MLT-747 exhibits high binding affinity with an IC50 value of 14 nanomolar, making it a potent inhibitor.
Selectivity: MLT-747 is highly selective for MALT1, reducing off-target effects and increasing its therapeutic potential.
Mechanism of Action: Both MLT-747 and paliperidone inhibit MALT1 by stabilizing its inactive conformation, but MLT-747 has a higher binding affinity.
MLT-747 stands out due to its high potency and selectivity, making it a valuable tool in the study and treatment of MALT1-related diseases.
Eigenschaften
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGJRAKRGEDPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)




